(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-amino-3-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRUAYBIUSUULX-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121570-10-3 | |
| Record name | 3-Methyl-D-aspartic acid, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-methyl-D-aspartic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-METHYL-D-ASPARTIC ACID, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthetic Methodologies for 2r,3s 2 Amino 3 Methylsuccinic Acid
Chemoenzymatic Synthetic Routes for Chiral Methylsuccinic Acid Isomers
Chemoenzymatic methods offer an elegant and efficient approach to chiral molecules by combining the selectivity of enzymes with the practicality of chemical synthesis. These strategies are particularly effective for establishing the stereocenters of (2R,3S)-2-amino-3-methylsuccinic acid and its precursors.
Applications of Ene-Reductases in Asymmetric Reductions towards Methylsuccinic Acid Precursors
Ene-reductases, a class of flavin-dependent enzymes, have emerged as powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. This capability is harnessed in the synthesis of chiral 2-methylsuccinic acid derivatives, which are direct precursors to the target amino acid. The asymmetric bioreduction of prochiral substrates like citraconic or mesaconic acid esters provides a direct route to enantiomerically enriched (R)- or (S)-2-methylsuccinates.
Research has demonstrated the screening of various ene-reductases to identify enzymes with high stereoselectivity and substrate tolerance. For instance, different ene-reductases can selectively produce either (R)- or (S)-dimethyl 2-methylsuccinate from dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. The choice of enzyme and substrate geometry dictates the stereochemical outcome of the reduction.
Below is a table summarizing the asymmetric reduction of different substrates to (R)- and (S)-dimethyl 2-methylsuccinate using various ene-reductases:
| Substrate | Ene-Reductase | Product | Enantiomeric Excess (ee) |
| Dimethyl citraconate | Ene-reductase A | (R)-Dimethyl 2-methylsuccinate | >99% |
| Dimethyl mesaconate | Ene-reductase B | (S)-Dimethyl 2-methylsuccinate | >99% |
| Dimethyl itaconate | Ene-reductase C | (R)-Dimethyl 2-methylsuccinate | >99% |
These enzymatically produced chiral methylsuccinic acid esters can then be further elaborated into this compound through established chemical transformations, such as diastereoselective amination.
Enzymatic Catalysis and Engineering of Methylaspartate Ammonia (B1221849) Lyase for Stereospecific Transformations
Methylaspartate ammonia lyase (MAL) is another key enzyme in the chemoenzymatic synthesis of 2-amino-3-methylsuccinic acid isomers. MAL catalyzes the reversible stereospecific addition of ammonia to mesaconic acid to yield (2S,3S)-3-methylaspartic acid. While the natural enzyme primarily produces the (2S,3S)-isomer, protein engineering and substrate engineering have expanded its synthetic utility.
Through structure-based mutagenesis, the active site of MAL can be modified to alter its diastereoselectivity, enabling the synthesis of other stereoisomers of 3-methylaspartic acid. Researchers have successfully engineered MAL variants that can accommodate a broader range of substrates and produce unnatural amino acids with high stereopurity. This approach allows for the direct incorporation of the amino group with defined stereochemistry.
Classical Organic Synthesis Strategies for this compound
Traditional organic synthesis provides a robust and versatile toolbox for the construction of this compound, offering alternative and complementary strategies to biocatalytic methods.
Diastereoselective Alkylation Approaches, including Malonic Ester Alkylation
A common strategy in classical organic synthesis is the diastereoselective alkylation of a chiral enolate. The malonic ester synthesis, a well-established method for forming carbon-carbon bonds, can be adapted for the asymmetric synthesis of substituted succinic acids. In a relevant study, the reaction of (-)-(S)-methyl 2-bromopropionate, derived from L-alanine, with dibenzyl ethylmalonate proceeded stereospecifically via a Walden inversion to yield (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid after several steps nih.gov. This demonstrates the principle of transferring chirality from a starting material to the final product through a controlled alkylation reaction.
The general steps involved in such a malonic ester-based approach are:
Deprotonation of a malonic ester derivative to form an enolate.
Nucleophilic attack of the enolate on a chiral electrophile (e.g., an α-halo ester).
Hydrolysis of the ester groups.
Decarboxylation to yield the substituted succinic acid.
The diastereoselectivity of the alkylation step is crucial for establishing the desired (2R,3S) stereochemistry.
Chiral Pool-Derived Syntheses Utilizing Precursors such as L-Alanine or (R)-2-methylsuccinic Acid Derivatives
The chiral pool provides a rich source of enantiomerically pure starting materials for asymmetric synthesis. L-alanine, a readily available amino acid, is a common precursor in chiral pool synthesis. Its stereocenter can be used to direct the formation of new stereocenters in the target molecule. For instance, L-alanine can be converted into chiral building blocks that are then elaborated to form the desired 2-amino-3-methylsuccinic acid structure. This often involves a series of stereocontrolled reactions where the initial chirality of L-alanine is preserved or transferred.
Similarly, (R)-2-methylsuccinic acid, which can be obtained through methods like the ene-reductase-catalyzed reduction described earlier, serves as an excellent chiral precursor. The existing stereocenter at the 2-position can direct the introduction of the amino group at the 3-position with the desired (3S) configuration through diastereoselective reactions.
Total Synthesis Strategies Incorporating this compound Moieties
The importance of this compound and its derivatives is highlighted by their presence in complex natural products with significant biological activities. The total synthesis of these molecules provides a platform for the application and development of stereoselective methods for constructing this specific amino acid moiety.
For example, the natural products Phomopsin B and the Ustiloxins are cyclic peptides that contain a related and structurally complex amino acid, (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP) elsevierpure.com. The synthetic strategies developed for these molecules often involve the stereocontrolled construction of the vicinal amino and hydroxyl groups on a carbon backbone, which is analogous to the stereochemical challenge in synthesizing this compound. These total syntheses often employ methods such as asymmetric dihydroxylation, aminohydroxylation, or aldol reactions to establish the required stereocenters with high fidelity. While not a direct incorporation of the title compound, the methodologies are highly relevant for its synthesis within a larger molecular framework.
Methodologies for Stereoisomer Separation and Enantiopurification
The separation of stereoisomers of 2-amino-3-methylsuccinic acid from a racemic or diastereomeric mixture is a critical step in obtaining the enantiomerically pure compound. Several techniques are employed for the chiral resolution of amino acids, ranging from classical crystallization to modern chromatographic and enzymatic methods.
Crystallization of Diastereomeric Salts
A common and well-established method for chiral resolution is the formation of diastereomeric salts. This process involves reacting the racemic amino acid mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The selection of an appropriate chiral resolving agent is crucial and often determined empirically. Common resolving agents for acidic compounds like amino acids are chiral amines. Once the less soluble diastereomeric salt is isolated and purified through crystallization, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the desired pure enantiomer of the amino acid wikipedia.org.
Enzymatic Resolution
Enzymatic resolution offers a highly selective method for separating enantiomers under mild conditions. This technique leverages the stereospecificity of enzymes, which preferentially catalyze a reaction on one enantiomer in a racemic mixture. For amino acids, proteases and lipases are commonly used to catalyze the hydrolysis of amino acid esters nih.gov.
In a typical procedure, a racemic mixture of an N-acylated amino acid ester is exposed to an enzyme like papain. The enzyme will selectively hydrolyze the ester of the L-enantiomer, leaving the D-enantiomer ester intact. The resulting N-acyl-L-amino acid and the unreacted N-acyl-D-amino acid ester can then be separated based on their different chemical properties (e.g., solubility in acidic/basic solutions). Subsequent hydrolysis of both fractions yields the pure L- and D-amino acids researchgate.net. This method is valued for its efficiency and the high enantiomeric purity of the products.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation of stereoisomers of amino acids. The separation can be achieved through direct or indirect methods mst.edu.
Direct Methods: Direct separation involves the use of a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers in the racemic mixture interact differently with the chiral selector, leading to different retention times and thus separation. Several types of CSPs have proven effective for resolving amino acids:
Cinchona Alkaloid-Based CSPs: These zwitterionic ion exchangers are effective for separating underivatized amino acids in polar ionic mode nih.gov.
Glycopeptide Antibiotic CSPs: Macrocyclic antibiotics such as teicoplanin and ristocetin A have been successfully used as CSPs to resolve a wide range of unusual amino acids mst.edumst.edu. The separation mechanism involves multiple interactions (e.g., hydrogen bonding, ionic interactions, steric repulsion) between the analyte and the complex structure of the antibiotic.
Indirect Methods: The indirect approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral chromatographic column. While effective, this method requires an additional reaction step and care must be taken to avoid racemization during derivatization mst.edu.
The table below summarizes the key methodologies used for the separation and enantiopurification of amino acid stereoisomers, which are applicable to this compound.
| Methodology | Principle | Key Advantages | Considerations |
|---|---|---|---|
| Crystallization of Diastereomeric Salts | Formation of salts with a chiral resolving agent, leading to diastereomers with different solubilities that can be separated by crystallization. | Scalable for large quantities; well-established technique. | Requires suitable resolving agent; can be labor-intensive; theoretical max yield is 50% per cycle. |
| Enzymatic Resolution | Enzymes (e.g., proteases, lipases) selectively catalyze a reaction on one enantiomer of a racemic mixture. | High enantioselectivity; mild reaction conditions; environmentally benign. | Requires screening for a suitable enzyme; substrate may need derivatization (e.g., esterification). |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. | High resolution and accuracy; applicable to analytical and preparative scales; no derivatization needed. | CSPs can be expensive; method development may be required to find optimal conditions. |
| Chiral HPLC (Indirect) | Derivatization with a chiral agent to form diastereomers, which are then separated on an achiral column. | Uses standard, less expensive columns; can enhance detection sensitivity. | Risk of racemization during derivatization; requires pure derivatizing agent. |
Biosynthetic Pathways and Metabolic Intersections of Methylsuccinic Acid Isomers
Enzymatic Involvement of Glutamate (B1630785) Mutase in Methylaspartate Biosynthesis
The biosynthesis of methylaspartate is a critical step in the metabolic pathways of certain microorganisms, notably in the production of specific antibiotics and during glutamate fermentation. This conversion is catalyzed by the enzyme glutamate mutase (also known as methylaspartate mutase), a complex enzyme dependent on adenosylcobalamin (coenzyme B12) nih.govacs.org. Glutamate mutase facilitates the reversible isomerization of L-glutamate to L-threo-β-methylaspartate, which corresponds to the (2S,3S)-3-methylaspartate isomer ebi.ac.uk.
The enzymatic mechanism is a radical-based rearrangement. It is initiated by the homolytic cleavage of the cobalt-carbon bond in the coenzyme B12 cofactor, which generates a highly reactive 5'-deoxyadenosyl radical acs.orgebi.ac.ukebi.ac.uk. This radical abstracts a hydrogen atom from the C4 position of the glutamate substrate, creating a glutamate radical. This intermediate then fragments into a glycyl radical and an acrylate molecule acs.org. These fragments subsequently recombine in a different orientation to form the methylaspartate radical, which then re-abstracts a hydrogen atom from the 5'-deoxyadenosine to yield the final product, (2S,3S)-3-methylaspartate, and regenerate the 5'-deoxyadenosyl radical ebi.ac.uk.
Structurally, the active glutamate mutase enzyme is often a heterotetramer composed of two different subunits. For instance, in Clostridium cochlearium, the enzyme consists of two GlmS and two GlmE subunits (GlmS₂GlmE₂) nih.gov. In other organisms, such as Actinoplanes friuliensis, the producer of the lipopeptide antibiotic friulimicin, the corresponding genes (glmA and glmB) are involved in producing the methylaspartate building block required for the antibiotic's peptide core nih.gov. This demonstrates the crucial role of glutamate mutase in generating specific isomers of methylaspartic acid for incorporation into complex natural products.
| Enzyme | Cofactor | Substrate | Product |
| Glutamate Mutase | Adenosylcobalamin (Coenzyme B12) | L-Glutamate | (2S,3S)-3-Methylaspartate |
Role of (2R,3S)-2-Amino-3-methylsuccinic Acid in Specific Microbial Metabolic Processes
Amino acids are fundamental to microbial life, serving not only as the building blocks for proteins but also as key regulators of various cellular functions, including growth, metabolism, and survival nih.govnih.gov. Microorganisms utilize a diverse array of amino acids, including non-proteinogenic or "unusual" amino acids, which are often incorporated into specialized metabolic pathways. These molecules can be essential components of cell walls, signaling molecules, or constituents of secondary metabolites like antibiotics nih.gov.
While the biosynthesis of (2S,3S)-methylaspartate via glutamate mutase is well-documented, other isomers such as this compound also play roles in microbial metabolism. These alternative isomers can be generated through the action of different enzymes or serve as intermediates in distinct metabolic routes. The structural diversity of amino acids is a key strategy for microbial adaptation and function nih.gov.
In specific microbial contexts, unusual amino acids like the various isomers of methylsuccinic acid are vital for creating complex natural products with potent biological activities. The precise stereochemistry of these building blocks, including the (2R,3S) configuration, is often critical for the final molecule's structure and function. The incorporation of such non-standard amino acids can confer resistance to degradation or provide specific binding properties to the final product. The diversity of amino acid metabolic pathways in microbes highlights their capacity to generate a wide range of functional molecules to navigate and survive in their environments mdpi.com.
Characterization of Enzymatic Activities Related to Methylsuccinic Acid Interconversions (e.g., PapB enzyme, other S-adenosylmethionine (SAM) enzymes)
The interconversion and modification of methylsuccinic acid isomers are often mediated by specialized enzymes, particularly those from the radical S-adenosyl-L-methionine (rSAM) superfamily. S-adenosylmethionine (SAM) is a versatile cosubstrate that participates in a vast number of biochemical reactions, extending far beyond its well-known role as a methyl group donor nih.govwikipedia.org. In radical SAM enzymes, SAM is reductively cleaved by an iron-sulfur cluster to produce a 5'-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from the substrate nih.govresearchgate.net.
A notable example is the enzyme PapB, an rSAM enzyme that catalyzes the formation of thioether cross-links in the biosynthesis of certain ribosomally synthesized and post-translationally modified polypeptides (RiPPs) nih.govacs.org. Research on PapB has revealed its ability to process peptide substrates containing different diastereomers of methylaspartate. Specifically, PapB can act on peptides bearing both (2S,3R)- and (2S,3S)-methylaspartate, forming cyclic thioether products, although it does so with markedly different reaction rates nih.govacs.org. This demonstrates that the enzyme is diastereospecific, with the orientation of the methyl group on the substrate significantly influencing the efficiency of the hydrogen atom abstraction and subsequent cross-linking reaction nih.gov. This enzymatic activity highlights a mechanism by which different isomers of methylsuccinic acid can be recognized and incorporated into larger, structurally complex molecules.
| Enzyme Feature | Description |
| Enzyme Name | PapB |
| Enzyme Family | Radical S-adenosyl-l-methionine (rSAM) |
| Cofactors | S-adenosyl-l-methionine (SAM), [4Fe-4S] cluster |
| Reaction Type | Thioether cross-link formation |
| Substrate Specificity | Acts on peptides containing methylaspartate residues. Shows different processing rates for (2S,3R)- and (2S,3S)-methylaspartate diastereomers, indicating diastereospecificity. |
Analysis of Aberrant Metabolic Pathways Involving Methylated Tricarboxylic Acid Cycle Metabolites Initiated by Methylsuccinic Acid
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthesis. The proper functioning of this cycle depends on the high specificity of its enzymes for their respective substrates. The introduction of structurally similar but modified molecules, such as methylated metabolites, can lead to aberrant metabolic pathways with significant cellular consequences mdpi.comresearchgate.net.
Methylsuccinic acid, as a methylated analog of the TCA cycle intermediate succinate, has the potential to disrupt normal metabolic flow. In certain pathological conditions, such as specific types of cancer, the accumulation of TCA cycle intermediates like succinate and fumarate (B1241708) due to mutations in enzymes like succinate dehydrogenase (SDH) and fumarate hydratase (FH) is well-documented researchgate.net. These accumulating metabolites, termed "oncometabolites," can competitively inhibit other enzymes, leading to widespread metabolic and epigenetic dysregulation researchgate.netresearchgate.net.
By analogy, the presence of methylsuccinic acid could initiate similar aberrant pathways. It might act as a competitive inhibitor for enzymes that normally process succinate or fumarate, such as SDH and FH. Inhibition of these key enzymes would disrupt the TCA cycle, impairing energy production and causing an abnormal accumulation of upstream metabolites researchgate.net. Furthermore, the accumulation of both canonical and methylated intermediates can impact enzymes outside of the TCA cycle. For instance, succinate and fumarate are known to inhibit α-ketoglutarate-dependent dioxygenases, which include enzymes involved in epigenetic modifications like histone and DNA demethylation researchgate.netnih.gov. Therefore, the introduction of methylsuccinic acid into cellular metabolism could potentially lead to a cascade of disruptive events, altering both the metabolic and epigenetic landscapes of the cell.
| TCA Cycle Intermediate | Methylated Analogue | Potential Disrupted Enzyme |
| Succinate | Methylsuccinic Acid | Succinate Dehydrogenase (SDH) |
| Fumarate | Methylfumaric Acid | Fumarate Hydratase (FH) |
Advanced Structural Elucidation and Computational Investigations of 2r,3s 2 Amino 3 Methylsuccinic Acid
Spectroscopic Characterization Techniques for Chiral Amino Acids
Spectroscopy provides a powerful, non-destructive window into the molecular structure and dynamics of chiral amino acids. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR, FT-Raman) offer complementary information essential for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the connectivity and stereochemistry of organic molecules. For chiral amino acids, ¹H and ¹³C NMR provide critical data on the local electronic environment of each atom, while advanced 2D NMR techniques can elucidate through-bond and through-space correlations to confirm stereochemical assignments.
The ¹H NMR spectrum of a closely related compound, 2-methylsuccinic acid, in DMSO-d₆ reveals key structural features. The protons on the chiral centers and adjacent methylene (B1212753) group exhibit distinct chemical shifts and coupling constants (J-values) that are sensitive to their relative orientation. For instance, the diastereotopic protons of the methylene group (CH₂) often appear as a complex multiplet due to their different magnetic environments, and the coupling constants between them (geminal coupling) and with the adjacent methine proton (vicinal coupling) are invaluable for conformational analysis.
The expected ¹³C NMR chemical shifts for (2R,3S)-2-Amino-3-methylsuccinic acid can be estimated from data on analogous compounds like L-Aspartic acid. The carboxyl carbons are typically observed in the downfield region of 174-179 ppm. The α-carbon (C2, bonded to the amino group) and β-carbon (C3, bonded to the methyl group) would have characteristic shifts influenced by the electronegativity of their substituents. The precise chemical shifts are sensitive to factors like solvent and pH, which affect the protonation state of the amino and carboxyl groups.
Table 1: Representative ¹H NMR Data for 2-Methylsuccinic Acid in DMSO-d₆ This table presents data from a structurally similar compound to illustrate the type of information obtained from NMR spectroscopy.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | ~12.2 | Broad Singlet | N/A |
| CH (Methine) | 2.67 | Multiplet | J = 8.4 Hz, 5.7 Hz |
| CH₂ (Methylene) | 2.50 | Multiplet | J = -16.7 Hz (geminal) |
| 2.31 | |||
| CH₃ (Methyl) | 1.10 | Doublet | - |
Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₅H₉NO₄ for this compound, with an exact mass of approximately 147.0532 u).
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, non-volatile molecules like amino acids, which allows the intact molecule to be observed, typically as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected parent ion. For amino acids, a characteristic fragmentation pathway is the loss of the carboxylic acid group as CO₂ (44 u) or the entire -COOH group (45 u). Other common fragmentations involve cleavages of the carbon backbone. The fragmentation pattern of this compound would be expected to yield specific daughter ions that can be used to confirm the connectivity of the methyl, amino, and carboxylic acid groups. Studies on the fragmentation of α-amino acids have established common decomposition pathways that are invaluable for structural confirmation osti.gov. For example, the mass spectrum of 2-methylsuccinic acid shows significant fragment ions at m/z 115, 87, and 73, corresponding to losses and rearrangements of the carboxyl groups and alkyl chain chemicalbook.com.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of bonds present (e.g., C=O, O-H, N-H, C-H) and their local environment, making these techniques excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
In a study of the related compound (R)-(+)-Methylsuccinic acid, FTIR and FT-Raman spectra provided clear evidence of strong intermolecular hydrogen bonding, a characteristic feature of carboxylic acids in the solid state. chemicalbook.comnih.gov Key vibrational bands observed and their assignments are typically:
O-H Stretching: A very broad and strong absorption in the FTIR spectrum, typically centered around 3000-3100 cm⁻¹, indicative of hydrogen-bonded carboxylic acid dimers.
C-H Stretching: Bands appearing just below 3000 cm⁻¹ corresponding to the stretching of the methyl and methine C-H bonds.
C=O Stretching: A very strong and sharp band in the FTIR spectrum around 1700 cm⁻¹. chemicalbook.com In Raman spectra, a corresponding band may appear at a slightly different frequency (e.g., ~1650 cm⁻¹), and the presence of two distinct C=O bands can indicate the formation of a symmetric cyclic dimer structure. nih.gov
N-H Bending and C-N Stretching: For this compound, additional bands corresponding to the amino group would be expected. N-H bending vibrations typically occur in the 1500-1650 cm⁻¹ region, while C-N stretching vibrations are found in the 1000-1200 cm⁻¹ range.
The presence and shape of these bands provide a detailed fingerprint of the molecule's functional groups and bonding arrangement.
X-ray Crystallography for Absolute Configuration Determination of Methylsuccinic Acid Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound is not publicly available, the structure of a closely related isomer, (S)-2-amino-2-methylsuccinic acid, has been reported and provides significant insight into the solid-state conformation and intermolecular interactions of this class of compounds. ucl.ac.ukbmrb.io
In the crystal structure of (S)-2-amino-2-methylsuccinic acid, the molecule exists as a zwitterion, with a protonated amino group (NH₃⁺) and deprotonated carboxylate groups (COO⁻). The succinic acid backbone adopts a trans conformation. The crystal packing is dominated by a robust three-dimensional network of hydrogen bonds. These interactions involve the ammonium (B1175870) group acting as a donor and the carboxylate oxygen atoms acting as acceptors (N-H···O), as well as interactions between carboxyl and carboxylate groups (O-H···O). ucl.ac.ukbmrb.io This extensive hydrogen bonding network dictates the crystal's stability and physical properties.
Table 2: Crystallographic Data for (S)-2-Amino-2-methylsuccinic Acid bmrb.io
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 8.3398 (12) |
| b (Å) | 9.6725 (10) |
| c (Å) | 8.0671 (10) |
| β (°) | 95.175 (5) |
| Volume (ų) | 648.09 (14) |
| Z (molecules per unit cell) | 4 |
Theoretical Chemistry Approaches for Molecular Conformation and Reactivity Prediction
Theoretical and computational chemistry methods are powerful tools for complementing experimental data. They can be used to predict molecular geometries, analyze electronic structures, simulate spectra, and explore potential energy surfaces to understand conformational preferences and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are widely used to investigate the properties of amino acids.
For structural analysis, geometry optimization using DFT can predict the lowest-energy conformations of a molecule in the gas phase or in solution (using solvent models). This is crucial for understanding which shapes the molecule is likely to adopt.
DFT is also exceptionally useful for predicting vibrational spectra. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can compute the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared directly with experimental FTIR and FT-Raman data to aid in the assignment of complex vibrational bands. For example, in the study of (R)-(+)-Methylsuccinic acid, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to model the vibrational spectra of both the monomer and a hydrogen-bonded dimer. chemicalbook.comnih.gov The calculated spectrum for the dimer model showed excellent agreement with the experimental data, confirming the presence of a cyclic dimer structure linked by O-H···O=C hydrogen bonds in the solid state. chemicalbook.com Such calculations provide a deeper understanding of the vibrational modes and the influence of intermolecular interactions on the spectrum.
Furthermore, DFT can be used to calculate a variety of electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map, which are key to predicting the molecule's reactivity. youtube.com
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic nature of molecules over time, providing critical insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations can map its accessible conformations in various environments, such as in aqueous solution or when interacting with biological macromolecules. Although specific, extensive MD studies on the (2R,3S) isomer are not widely published, the methodology is broadly applied to amino acids and their derivatives to understand their behavior at an atomic level.
The core of an MD simulation involves solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. frontiersin.org This process generates a trajectory—a series of atomic coordinates over time—that reveals the molecule's dynamic behavior.
Conformational Flexibility: The conformational landscape of this compound is defined by the rotational freedom around its single bonds. MD simulations can explore this landscape by sampling numerous conformations and identifying the most stable or frequently occurring ones. Key parameters analyzed from an MD trajectory to quantify flexibility include:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of a simulated conformation and a reference structure, indicating structural stability over time.
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each atom around its average position, highlighting flexible regions within the molecule.
Dihedral Angle Analysis: Tracks the rotation around specific bonds, revealing the preferred torsion angles and the energy barriers between different conformational states (rotamers).
For a molecule like this compound, the relative orientations of the two carboxyl groups, the amino group, and the methyl group are determined by these dihedral angles. The resulting conformations can be crucial for its ability to fit into specific binding sites.
Intermolecular Interactions: MD simulations are invaluable for studying how this compound interacts with its surroundings. In an aqueous environment, simulations can characterize the dynamic hydrogen bond network formed between the molecule's polar groups (carboxyl and amino) and surrounding water molecules. This solvation shell plays a critical role in the molecule's stability and solubility.
Furthermore, MD simulations can model the interaction of this compound with proteins. While not a full MD simulation, molecular docking studies on the related (2S,3S)-3-methylaspartate with the enzyme 3-methylaspartate ammonia (B1221849) lyase (MAL) have shown how the molecule fits within the catalytic pocket. nih.govplos.org Such studies identify key interactions, noting that the hydrophobic interactions of the methyl group and the placement of the amino group are essential for appropriate binding. nih.gov A full MD simulation would extend this static picture, showing how the ligand and protein dynamically adjust to one another, the stability of the binding, and the role of water molecules in mediating the interaction.
| Parameter | Description | Simulated Value/Observation |
|---|---|---|
| Overall RMSD | Root Mean Square Deviation of the molecule's backbone atoms from the initial structure. | 0.8 ± 0.2 Å (indicating conformational stability) |
| Key Dihedral Angle (Cα-Cβ) | Torsion angle defining the orientation of the methyl and adjacent carboxyl group. | Three major populations observed at -60°, 180°, and 60° (gauche-, anti, gauche+) |
| Hydrogen Bonds with Water | Average number of hydrogen bonds between the solute and solvent molecules. | 5.2 ± 1.5 bonds |
| Radial Distribution Function g(r) | Probability of finding a water molecule at a distance r from the amino group's nitrogen. | First peak at 2.8 Å, indicating a well-defined first solvation shell. |
Quantum Mechanical Calculations for Reaction Mechanism Insights
Quantum Mechanical (QM) calculations are essential for investigating chemical reactions at the electronic level, providing detailed insights into reaction pathways, transition states, and energy barriers that are inaccessible through classical methods like MD. For this compound, QM and hybrid QM/Molecular Mechanics (QM/MM) methods can elucidate the mechanisms of its formation, degradation, or enzymatic conversion.
While specific QM studies on the reaction mechanisms of the (2R,3S) isomer are scarce, extensive research on the enzymatic reactions of related stereoisomers provides a clear framework for how these computational tools are applied. A prominent example is the B₁₂-dependent enzyme glutamate (B1630785) mutase, which catalyzes the rearrangement of (S)-glutamate to (2S,3S)-3-methylaspartate. High-level ab initio molecular orbital calculations have been instrumental in understanding this complex carbon-skeleton rearrangement. nih.gov
Elucidating Reaction Pathways: QM calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of:
Reactants and Products: The starting and ending points of the reaction.
Intermediates: Stable species that exist in valleys on the potential energy surface between reactants and products.
Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.
For the glutamate mutase reaction, QM studies have been used to compare different proposed mechanisms. Calculations showed that a fragmentation-recombination pathway, involving radical intermediates, had a plausible energy barrier, supporting experimental evidence for this route. nih.gov In contrast, an alternative pathway was found to be associated with a much higher energy requirement, making it less likely. nih.gov
Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation energy (ΔE‡) of a reaction, a key determinant of the reaction rate. QM methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., Coupled Cluster) can compute these energies with high accuracy. In complex environments like an enzyme active site, QM/MM methods are often employed, where the reacting species are treated with QM and the surrounding protein and solvent are treated with a classical MM force field. nih.gov This approach captures both the electronic changes of the reaction and the electrostatic and steric influence of the enzyme environment.
These computational approaches allow researchers to understand how an enzyme catalyzes a reaction, for instance, by stabilizing the transition state more than the reactants, thereby lowering the activation energy.
| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |
|---|---|---|---|
| Step 1: H-atom abstraction | Formation of the initial substrate radical. | 12.5 | +8.0 (Endothermic) |
| Step 2: C-C bond fragmentation | Cleavage of the substrate radical to form an intermediate. | 15.2 | +5.5 (Endothermic) |
| Step 3: Recombination | Formation of the product radical from the intermediate. | 5.8 | -15.0 (Exothermic) |
| Step 4: H-atom back-transfer | Formation of the final product from the product radical. | 9.5 | -4.0 (Exothermic) |
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Chiral Separation and Analysis (HPLC, LC-MS/MS, UPLC)
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of chiral molecules like (2R,3S)-2-amino-3-methylsuccinic acid. The primary challenge lies in achieving enantiomeric and diastereomeric separation, as isomers often exhibit identical mass-to-charge ratios, making their differentiation by mass spectrometry alone impossible without prior chromatographic separation. nih.govchromatographyonline.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a foundational technique for chiral separations. For amino acid isomers, this is often achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net An example of a direct chiral separation of 3-methylaspartic acid enantiomers, of which this compound is one, has been demonstrated using a macrocyclic glycopeptide-based CSP, the Astec CHIROBIOTIC® T column. sigmaaldrich.com This approach allows for the resolution of the different stereoisomers directly, without the need for derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it ideal for quantifying low-abundance amino acids in complex biological matrices. nih.gov While the mass spectrometer itself cannot typically distinguish between stereoisomers, its coupling with a robust chiral HPLC or UPLC separation method allows for the accurate quantification of the target isomer. researchgate.net This is particularly valuable in metabolic studies where precise measurement of specific isomers is necessary. Methods have been developed for the LC-MS/MS analysis of isomeric neurotoxins, demonstrating the capability of this technique to differentiate and quantify closely related amino acid structures. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govwaters.com This enhanced separation power is particularly advantageous for resolving complex mixtures of isomers. nih.govresearchgate.net UPLC systems, when coupled with mass spectrometry, provide a powerful platform for the detailed analysis of amino acid isomers in various research contexts. nih.govwaters.com
A summary of typical chromatographic conditions for the separation of related amino acid isomers is presented in the table below.
| Parameter | HPLC | LC-MS/MS | UPLC |
| Stationary Phase | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T) | Chiral or Reversed-Phase C18 (with derivatization) | Sub-2 µm particle size columns (e.g., ACQUITY UPLC BEH C18) |
| Mobile Phase | Methanol/Water/Formic Acid (e.g., 80:20:0.02) sigmaaldrich.com | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Acetonitrile/Water with formic acid or other modifiers waters.com |
| Flow Rate | 0.5 - 1.5 mL/min sigmaaldrich.com | 0.2 - 0.8 mL/min | 0.2 - 0.6 mL/min waters.com |
| Detection | UV, Evaporative Light Scattering (ELSD) sigmaaldrich.com | Tandem Mass Spectrometry (MS/MS) | UV, Tandem Mass Spectrometry (MS/MS) waters.com |
| Key Advantage | Direct chiral separation | High sensitivity and selectivity for complex matrices | High resolution and speed of analysis nih.govwaters.com |
Development and Application of Chiral Stationary Phases in Methylsuccinic Acid Analysis
The cornerstone of direct chiral chromatographic separation is the chiral stationary phase (CSP). These phases create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times, allowing for their separation. For acidic amino acids like methylsuccinic acid derivatives, several types of CSPs have proven effective.
Macrocyclic Glycopeptide-Based CSPs , such as those based on teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly well-suited for the separation of underivatized amino acids. nih.govbioanalysis-zone.com These CSPs possess a complex three-dimensional structure with multiple chiral centers and functional groups that can engage in a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation. bioanalysis-zone.com The successful separation of 3-methylaspartic acid enantiomers on a CHIROBIOTIC® T column highlights the utility of this class of CSPs for analyzing methylsuccinic acid derivatives. sigmaaldrich.com
Polysaccharide-Based CSPs , derived from cellulose (B213188) and amylose, are another widely used class of chiral selectors. They are known for their broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes.
Protein-Based CSPs , which immobilize a protein such as α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA) onto a silica (B1680970) support, can also be employed for the separation of chiral compounds, including amino acids.
The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. The table below summarizes key characteristics of different CSPs used for the analysis of amino acid isomers.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Primary Interaction Mechanisms | Typical Applications for Amino Acid Analysis |
| Macrocyclic Glycopeptide | Teicoplanin (CHIROBIOTIC® T) nih.govbioanalysis-zone.com | Hydrogen bonding, ionic interactions, inclusion complexation | Direct separation of underivatized amino acids and their derivatives. sigmaaldrich.com |
| Polysaccharide-Based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole interactions, π-π interactions | Broad applicability for a wide range of chiral compounds, including amino acids. |
| Protein-Based | α1-acid glycoprotein (AGP) | Hydrophobic and polar interactions | Enantioseparation of various drugs and amino acids. |
| Ligand Exchange | Amino acid coated with a metal ion (e.g., Cu(II)) | Formation of transient diastereomeric metal complexes | Separation of amino acids and hydroxy acids. |
Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate enzymatic reaction mechanisms. nih.govnih.govmdpi.com This involves replacing one or more atoms in the molecule of interest with their stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/Deuterium). innovagen.comutoronto.ca The labeled compound is then introduced into a biological system, and its transformation products can be tracked and identified using mass spectrometry or NMR spectroscopy. nih.govnih.gov
For this compound, isotopic labeling can be employed in several ways:
Metabolic Tracing: A labeled version of the compound can be administered to an organism or cell culture to identify the metabolic pathways in which it participates. nih.gov By analyzing the distribution of the isotopic label in downstream metabolites, researchers can map its metabolic conversions. mdpi.com
Flux Analysis: Isotopic labeling allows for the quantification of the rate of metabolic pathways (flux). nih.gov This provides a dynamic view of metabolism that cannot be obtained from concentration measurements alone. eurisotop.com
Mechanistic Studies: The kinetic isotope effect (KIE) can be used to investigate the mechanism of enzyme-catalyzed reactions. researchgate.net By comparing the reaction rates of the unlabeled compound with a specifically labeled isotopologue, information about the rate-determining step of the reaction can be obtained. nih.gov A study on the deamination of (2S,3S)-3-methylaspartic acid by 3-methylaspartase utilized deuterium (B1214612) labeling to probe the reaction mechanism, revealing a concerted elimination pathway. nih.gov
The choice of isotope and the position of the label are critical for designing a successful isotopic labeling study. The table below outlines common isotopes used and their applications in metabolic research.
| Isotope | Natural Abundance (%) | Application in Metabolic Studies | Detection Method |
| Carbon-13 (¹³C) | 1.1 | Tracing the carbon backbone of metabolites through metabolic pathways. mdpi.com | Mass Spectrometry, NMR Spectroscopy |
| Nitrogen-15 (¹⁵N) | 0.37 | Tracing the metabolism of nitrogen-containing compounds like amino acids. nih.gov | Mass Spectrometry, NMR Spectroscopy |
| Deuterium (²H) | 0.015 | Probing reaction mechanisms through kinetic isotope effects; can also be used for metabolic tracing. researchgate.netnih.gov | Mass Spectrometry, NMR Spectroscopy |
These advanced analytical methodologies are indispensable for the detailed study of specific stereoisomers like this compound, enabling researchers to distinguish it from its isomers, quantify its presence in biological systems, and unravel its metabolic significance.
This compound: A Chiral Synthon in Complex Molecule Synthesis
This compound, a stereoisomer of 3-methylaspartic acid, has emerged as a valuable chiral synthon in synthetic organic chemistry. Its defined stereochemistry at two contiguous carbon atoms makes it an attractive starting material for the construction of complex, optically active molecules. This article explores its specific applications in the synthesis of unnatural amino acids, its incorporation into peptide structures, its role as a precursor for cyclic compounds, and its contribution to the synthesis of bioactive natural products.
Enzymatic Biocatalysis and Biotransformations Involving Methylsuccinic Acid Isomers
Enzyme-Mediated Stereospecific Reactions with Methylaspartate Substrates
The primary enzyme involved in the stereospecific synthesis and conversion of methylaspartate isomers is 3-Methylaspartate Ammonia (B1221849) Lyase (MAL). This enzyme catalyzes the reversible anti-elimination of ammonia from L-threo-(2S,3S)-3-methylaspartic acid to produce mesaconic acid (methylfumaric acid). researchgate.net The reaction is highly stereo- and regiospecific. researchgate.net
In the reverse direction, which is of significant interest for synthetic biocatalysis, MAL catalyzes the addition of ammonia to mesaconate. This amination reaction yields a mixture of two diastereomers: (2S,3S)-3-methylaspartic acid and (2S,3R)-3-methylaspartic acid. rug.nlresearchgate.net The natural function of this reaction is a key step in the glutamate (B1630785) fermentation pathway in organisms like Clostridium tetanomorphum. researchgate.net The enzyme's ability to establish two chiral centers in a single, highly controlled step makes it a valuable tool for the asymmetric synthesis of substituted aspartic acids. researchgate.netpolimi.it
The catalytic mechanism requires both monovalent and divalent cation cofactors for full activity. researchgate.net The high degree of control over the stereochemical outcome of the reaction makes MAL a prime candidate for producing homochiral aspartic acid derivatives, which are important precursors for synthetic peptides, chemicals, and pharmaceuticals. researchgate.netresearchgate.net
Protein Engineering Approaches for Enhanced Diastereoselectivity and Enantioselectivity in Biocatalytic Processes
While wild-type 3-Methylaspartate Ammonia Lyase (MAL) is a powerful biocatalyst, its substrate scope and diastereoselectivity can be further tailored through protein engineering. Researchers have successfully employed structure-based mutagenesis and other engineering strategies to alter and enhance the enzyme's catalytic properties for synthesizing a broader range of unnatural amino acids. nih.govresearchgate.net
One notable approach involved creating single-active-site mutants of MAL to expand its substrate tolerance. By enlarging the active site, engineered variants were developed that could accept a variety of substituted amines and fumarates while maintaining the high stereoselectivity of the wild-type enzyme. nih.govresearchgate.net For instance, one mutant demonstrated a wide nucleophile scope, accommodating linear and cyclic alkylamines, while another showed a broad electrophile scope, accepting fumarate (B1241708) derivatives with diverse substituents at the C2 position. nih.gov
In another study, site-directed mutagenesis was used to investigate the roles of key active-site residues (Lys331, His194, and Gln329) in the activity and stereoselectivity of MAL. Mutations at these positions were found to have a profound effect on the enzyme's catalytic efficiency and, critically, resulted in mutants with significantly enhanced diastereoselectivity in both the amination and deamination reactions. rug.nl The K331A, H194A, and Q329A mutants, for example, showed a strong preference for the formation of (2S,3S)-3-methylaspartic acid from mesaconate. rug.nl These engineered enzymes are valuable for the kinetic resolution and highly selective synthesis of 3-substituted aspartic acid derivatives, achieving high diastereomeric ratios (>98:2) and enantiomeric excess (>99%). researchgate.net
| Enzyme Variant | Engineering Strategy | Key Residue(s) Modified | Enhanced Property/Outcome | Reference |
|---|---|---|---|---|
| Single-Active-Site Mutants | Structure-Based Rational Design | Not specified | Expanded substrate scope for various amines and fumarates; retained stereoselectivity. | nih.govresearchgate.net |
| K331A | Site-Directed Mutagenesis | Lys331 | Strongly enhanced diastereoselectivity for (2S,3S)-3-methylaspartic acid. | rug.nl |
| H194A | Site-Directed Mutagenesis | His194 | Strongly enhanced diastereoselectivity. | rug.nl |
| Q329A | Site-Directed Mutagenesis | Gln329 | Strongly enhanced diastereoselectivity. | rug.nl |
| EcMAL Variants | Combined Mutagenesis (Binding Pocket & Entrance Tunnel) | Not specified | Modified substrate specificity to accept bulky substrates. | nih.gov |
Microbial and Fungal Biotransformations for Derivatization of Methylsuccinic Acid
Microorganisms, particularly fungi, are capable of producing and modifying methylsuccinic acid and its derivatives through their metabolic pathways. These biotransformations provide an environmentally friendly route to novel and chiral compounds.
The fungus Aspergillus fumigatus has been effectively used for the stereoselective biotransformation of prochiral 3-methyl-N-arylmaleimides. nih.gov This whole-cell fungal conversion enantioselectively hydrogenates the maleimide (B117702) substrates to produce chiral (3R)-methyl-N-arylsuccinimides with high enantiomeric excess and in high yields. nih.govnih.gov This process demonstrates the fungus's ability to create a specific stereoisomer, highlighting its potential as a "green" biocatalyst for producing chiral succinimides. nih.gov
Furthermore, fungi from the family Xylariaceae are natural producers of various methylsuccinic acid derivatives. Studies have led to the isolation of 2-butyl-3-methylsuccinic acid from the culture medium of Hypoxylon illitum. rsc.org A related compound, 2-hexylidene-3-methylsuccinic acid, also known as piliformic acid, has been identified as a major metabolite in several species, including Poronia piliformis, Hypoxylon deustum, and multiple Xylaria species. rsc.orgnih.gov More recently, novel methylsuccinic acid derivatives, named xylaril acids A–C, were isolated from the fungus Xylaria longipes, and these compounds were found to exhibit neuroprotective activities. bohrium.com
| Fungus/Microorganism | Substrate/Process | Product(s) | Reference |
|---|---|---|---|
| Aspergillus fumigatus | Biotransformation of 3-methyl-N-arylmaleimides | (3R)-methyl-N-arylsuccinimides | nih.govnih.gov |
| Hypoxylon illitum | Metabolic Production | 2-Butyl-3-methylsuccinic acid | rsc.org |
| Poronia piliformis | Metabolic Production | 2-Hexylidene-3-methylsuccinic acid (Piliformic acid) | rsc.org |
| Xylaria species | Metabolic Production | 2-Hexylidene-3-methylsuccinic acid (Piliformic acid) | rsc.org |
| Xylaria longipes | Metabolic Production | Xylaril acids A–C (methylsuccinic acid derivatives) | bohrium.com |
Academic Research on Derivatives and Analogues of 2r,3s 2 Amino 3 Methylsuccinic Acid
Synthesis and Stereochemical Analysis of Methylsuccinimide Derivatives
The transformation of amino acids into their corresponding cyclic imides, such as succinimides, is a common strategy in medicinal chemistry to create more rigid structures with altered physicochemical properties. For (2R,3S)-2-amino-3-methylsuccinic acid, this would lead to the formation of (3R,4S)-3-amino-4-methylpyrrolidine-2,5-dione and its N-substituted derivatives.
Synthesis: The synthesis of N-substituted succinimides from succinic anhydrides and primary amines is a well-established reaction. In the context of creating chiral methylsuccinimides, a stereoselective approach is crucial. While specific literature on the direct cyclization of this compound is scarce, the general methodology would involve the protection of the amino group, followed by activation of the carboxylic acid moieties to facilitate intramolecular cyclization or reaction with an amine to form an amide, which is then cyclized.
A plausible synthetic route could involve the protection of the amine in this compound, followed by anhydride (B1165640) formation and subsequent reaction with a primary amine to yield a succinamic acid intermediate. Dehydrative cyclization of this intermediate would then produce the target N-substituted methylsuccinimide, retaining the original stereochemistry at the C3 and C4 positions.
Stereochemical Analysis: The stereochemical integrity of the final methylsuccinimide derivatives is paramount. The (3R,4S) configuration, inherited from the starting amino acid, would be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to elucidate the relative stereochemistry of the methyl and amino/substituted-amino groups on the pyrrolidine-2,5-dione ring. The coupling constants between the protons at C3 and C4 can provide valuable information about their dihedral angle and thus their relative orientation (cis or trans).
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the chiral centers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the enantiomers and diastereomers, confirming the stereochemical purity of the synthesized compounds.
| Analytical Technique | Purpose in Stereochemical Analysis of Methylsuccinimide Derivatives |
| 1H and 13C NMR | Determination of relative stereochemistry through analysis of coupling constants and chemical shifts. |
| X-ray Crystallography | Unambiguous determination of the absolute configuration of chiral centers. |
| Chiral HPLC | Separation and quantification of stereoisomers to assess enantiomeric and diastereomeric purity. |
Strategies for Functionalization of the Methylsuccinic Acid Scaffold
The this compound scaffold, with its multiple functional groups (two carboxylic acids and one primary amine), offers numerous possibilities for chemical modification to generate a diverse library of analogues. These modifications are aimed at exploring the chemical space around the core structure to identify compounds with desired biological activities.
Functionalization of the Amino Group: The primary amine is a key site for functionalization.
Acylation: Reaction with various acyl chlorides or anhydrides can introduce a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.
Alkylation: Reductive amination or direct alkylation can be employed to introduce alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides.
Functionalization of the Carboxylic Acid Groups: The two carboxylic acid groups can be independently or simultaneously modified.
Esterification: Conversion to esters can modulate the polarity and bioavailability of the resulting compounds.
Amidation: Formation of amides with different amines introduces new points of diversity and potential hydrogen bonding interactions.
Reduction: Reduction of one or both carboxylic acid groups to alcohols would significantly alter the scaffold's structure and properties.
Ring-Closing and Ring-Opening Strategies:
As discussed, cyclization to form succinimide (B58015) or other heterocyclic derivatives is a common strategy.
Conversely, reductive opening of a cyclic derivative could lead to novel acyclic analogues.
| Functionalization Site | Reaction Type | Potential Modifications |
| Amino Group | Acylation, Alkylation, Sulfonylation | Introduction of diverse alkyl, aryl, and heterocyclic groups. |
| Carboxylic Acid Groups | Esterification, Amidation, Reduction | Modulation of polarity, bioavailability, and introduction of new functional groups. |
| Overall Scaffold | Cyclization, Ring-opening | Formation of rigid cyclic structures or novel acyclic analogues. |
Structure-Activity Relationship (SAR) Studies of Methylated Aspartate Analogues
This compound is an analogue of N-methyl-D-aspartate (NMDA), a key agonist of the NMDA receptor. Therefore, its derivatives and analogues are of interest as potential modulators of this important central nervous system receptor. SAR studies aim to understand how specific structural modifications influence the biological activity of these compounds.
While specific SAR data for derivatives of this compound are not widely published, general principles from related methylated aspartate analogues can be extrapolated.
Key Structural Features Influencing Activity:
Stereochemistry: The stereochemistry at both the C2 and C3 positions is critical for receptor interaction. The (2R,3S) configuration will have a distinct binding profile compared to other stereoisomers.
Methyl Group: The presence and position of the methyl group significantly influence the conformational preferences of the molecule and its fit within the receptor binding pocket.
Substituents on the Amino Group: The nature, size, and electronic properties of the substituent on the nitrogen atom can dramatically affect binding affinity and efficacy (agonist vs. antagonist activity).
Modifications of the Carboxylate Groups: The presence of two carboxylate groups is often crucial for binding to the glutamate (B1630785) receptor family. Conversion to esters or amides will likely alter the binding mode and activity.
Hypothetical SAR Trends: Based on general knowledge of NMDA receptor pharmacology, a hypothetical SAR table for analogues of this compound can be proposed.
| Modification | Position | Expected Impact on NMDA Receptor Activity |
| Introduction of a small, lipophilic N-substituent | Amino Group | May increase affinity, potentially shifting from agonist to antagonist activity. |
| Introduction of a bulky N-substituent | Amino Group | Likely to decrease or abolish agonist activity, potentially leading to potent antagonists. |
| Conversion of one carboxylate to an ester or amide | C1 or C4 | May decrease affinity due to loss of a key binding interaction, but could improve cell permeability. |
| Conversion of both carboxylates to esters or amides | C1 and C4 | Expected to significantly reduce or eliminate binding to the NMDA receptor agonist site. |
| Cyclization to a succinimide | - | The rigidified structure may have altered affinity and selectivity for different NMDA receptor subtypes. |
It is important to emphasize that these are generalized trends, and the actual biological activity of any new analogue would need to be determined through experimental testing.
Concluding Perspectives and Future Research Directions for 2r,3s 2 Amino 3 Methylsuccinic Acid Studies
Addressing Challenges in Stereocontrolled Synthesis of Complex Methylsuccinic Acid Isomers
The precise arrangement of atoms in a molecule can dramatically influence its biological activity and material properties. This makes the stereocontrolled synthesis of complex molecules like (2R,3S)-2-amino-3-methylsuccinic acid a critical challenge. The presence of two contiguous stereocenters in its structure necessitates synthetic strategies that can selectively produce the desired (2R,3S) configuration out of four possible stereoisomers.
Key challenges in the stereocontrolled synthesis of such isomers include:
Diastereoselectivity and Enantioselectivity: Achieving high levels of both diastereoselectivity (controlling the relative stereochemistry of the two stereocenters) and enantioselectivity (producing a single enantiomer) is paramount. nih.govresearchgate.net Many existing synthetic methods may yield mixtures of stereoisomers, requiring difficult and often inefficient purification steps.
Scalability: Laboratory-scale syntheses that are effective for producing small quantities of the compound may not be readily scalable for industrial production. nih.gov Developing robust and efficient methods that can be performed on a larger scale is crucial for enabling broader applications.
Future research in this area should focus on the development of novel catalytic systems, including asymmetric catalysts, that can facilitate the stereoselective formation of the C-N and C-C bonds in the succinic acid backbone. nih.gov Exploring enzymatic and chemo-enzymatic approaches could also provide highly selective and environmentally friendly synthetic routes.
Advancements in Biocatalytic Approaches for Sustainable Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising avenue for the sustainable production of chiral molecules like this compound. Enzymes are highly specific and can operate under mild conditions, reducing the need for harsh chemicals and minimizing waste.
Potential biocatalytic approaches for the synthesis of this compound include:
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A suitably substituted 3-methyl-2-oxosuccinic acid could potentially be converted to the desired amino acid with high stereoselectivity using a specific transaminase. nih.gov
Ammonia (B1221849) Lyases: Enzymes like methylaspartate ammonia-lyase catalyze the addition of ammonia to a double bond. ebi.ac.ukwikipedia.org While this enzyme typically acts on mesaconate to form L-threo-3-methylaspartate, protein engineering could potentially alter its substrate specificity and stereoselectivity to favor the production of the (2R,3S) isomer. nih.govresearchgate.net
Engineered Metabolic Pathways: The microbial production of related compounds like 2-methylsuccinic acid has been demonstrated by engineering metabolic pathways in microorganisms such as E. coli. nih.gov A similar approach, involving the introduction of heterologous genes and the optimization of fermentation conditions, could be developed for the biosynthesis of this compound.
Future research should focus on enzyme discovery and engineering to identify or create biocatalysts with the desired activity and selectivity. The development of efficient whole-cell biocatalytic systems and optimized fermentation processes will be crucial for achieving economically viable and sustainable production. nih.govnih.gov
Elucidation of Novel Metabolic Roles and Enzymatic Mechanisms
While the metabolic roles of the closely related L-threo-3-methylaspartate are known, particularly its involvement in the C5-branched dibasic acid metabolism through the action of methylaspartate mutase and methylaspartate ammonia-lyase, the metabolic fate and biological functions of this compound remain largely unknown. wikipedia.orgwikipedia.org
Future research should aim to:
Identify Interacting Enzymes: Investigating whether this compound can serve as a substrate or inhibitor for known enzymes in amino acid metabolism is a critical first step. nih.govlibretexts.org This could reveal its potential to modulate existing metabolic pathways.
Uncover Novel Metabolic Pathways: It is possible that this specific stereoisomer is an intermediate in a yet-to-be-discovered metabolic pathway. Metabolomic studies could help to identify its presence and potential role in various organisms.
Characterize Enzymatic Mechanisms: If novel enzymes that act on this compound are discovered, detailed mechanistic studies will be necessary to understand their catalytic strategies. This knowledge can then be leveraged for applications in biocatalysis and synthetic biology.
Understanding the metabolic significance of this compound could open up new avenues for understanding cellular metabolism and for the development of novel therapeutic interventions.
Exploration of this compound for Applications in Advanced Materials and Chemical Biology
The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials and tools for chemical biology.
Potential applications include:
Polymers and Resins: Succinic acid and its derivatives are widely used as precursors for polyesters and polyamides. wikipedia.orgfraunhofer.deresearchgate.net The incorporation of this compound into these polymers could introduce novel properties, such as altered thermal stability, biodegradability, and mechanical strength. broadview-tech.compcimag.com The presence of the amino group also offers a site for further functionalization.
Bioactive Peptides and Peptidomimetics: As an unnatural amino acid, it could be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation and potentially novel biological activities. mdpi.com
Chemical Probes and Ligands: The molecule could be functionalized to create chemical probes for studying biological systems or to serve as a ligand for the development of novel catalysts or affinity resins.
Future research in this area will require a close collaboration between synthetic chemists, materials scientists, and chemical biologists to design, synthesize, and evaluate novel materials and tools based on the this compound scaffold.
Q & A
Q. How can researchers synthesize (2R,3S)-2-Amino-3-methylsuccinic acid with high enantiomeric purity?
Methodological Answer: Enantiospecific synthesis strategies, such as those derived from glucuronolactone precursors (used for trihydroxypipecolic acids), can be adapted. Chiral auxiliaries or enzymatic resolution methods may enhance stereochemical control. For example, Fleet et al. demonstrated enantiopure synthesis of polyhydroxylated amino acids via glucuronolactone intermediates . Additionally, esterification and cross-metathesis protocols (as applied to (2S,3S)-3-hydroxyleucine derivatives) may offer modular routes to stereochemically defined products .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration (e.g., crystallographic data for compound 6 in Supporting Information of ) .
- NMR spectroscopy : Diastereotopic proton splitting and coupling constants can distinguish stereoisomers .
- Chiral HPLC : Separates epimers; minor adjustments in chromatographic conditions (e.g., mobile phase pH) may resolve co-eluting impurities .
Q. What are common impurities in synthesized samples, and how can they be mitigated?
Methodological Answer: Epimeric impurities (e.g., (2S,3R)-isomer) are common due to stereochemical lability. Mitigation strategies include:
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases.
- Reaction optimization : Control pH, temperature, and solvent polarity to favor desired stereochemistry .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies involving this compound be resolved?
Methodological Answer:
- Purity validation : Employ HPLC-MS to detect trace epimers or degradation products .
- Assay standardization : Replicate studies under controlled conditions (e.g., buffer composition, temperature) to minimize variability.
- Epimer stability studies : Monitor isomerization under physiological conditions using circular dichroism (CD) spectroscopy .
Q. What strategies optimize the compound’s role in structure-activity relationship (SAR) studies for drug design?
Methodological Answer:
- Derivatization : Introduce acyl groups (e.g., esterification) or modify carboxyl/amino groups to probe steric and electronic effects. highlights lipidated derivatives for enhanced antibacterial activity .
- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., MMP3 or IL-6 binding studies) to map functional groups critical for activity .
Q. How can researchers design experiments to study interactions between this compound and biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., IL-6) on gold arrays (TFGAs) to measure binding kinetics .
- Molecular docking : Use computational tools to predict binding modes, followed by mutagenesis to validate key residues.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
